molecular formula C27H31N5O2 B14105407 3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14105407
M. Wt: 457.6 g/mol
InChI Key: BENMKFNYILBNON-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrimido[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl and phenylethyl derivatives, which undergo a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H31N5O2

Molecular Weight

457.6 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C27H31N5O2/c1-18-10-11-20(3)22(14-18)17-32-25(33)23-24(29(4)27(32)34)28-26-30(15-19(2)16-31(23)26)13-12-21-8-6-5-7-9-21/h5-11,14,19H,12-13,15-17H2,1-4H3

InChI Key

BENMKFNYILBNON-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)CCC5=CC=CC=C5

Origin of Product

United States

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